molecular formula C17H14 B14673382 9-(Prop-1-EN-1-YL)anthracene CAS No. 38080-18-1

9-(Prop-1-EN-1-YL)anthracene

Cat. No.: B14673382
CAS No.: 38080-18-1
M. Wt: 218.29 g/mol
InChI Key: BJXLKKSUUBAFIM-UHFFFAOYSA-N
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Description

9-(1-Propenyl)anthracene is an organic compound belonging to the anthracene family, characterized by a propenyl group attached to the ninth position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Propenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases like potassium carbonate in an organic solvent .

Industrial Production Methods: Industrial production of anthracene derivatives, including 9-(1-Propenyl)anthracene, often employs large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 9-(1-Propenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-(1-Propenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(1-Propenyl)anthracene involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anti-cancer drugs. The compound’s photophysical properties also make it suitable for use in imaging and diagnostic applications .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: Compared to these similar compounds, 9-(1-Propenyl)anthracene exhibits unique photophysical properties, making it more suitable for specific applications like OLEDs and biological imaging. Its propenyl group also provides distinct reactivity, allowing for diverse chemical modifications .

Properties

CAS No.

38080-18-1

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-prop-1-enylanthracene

InChI

InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-12H,1H3

InChI Key

BJXLKKSUUBAFIM-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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